molecular formula C22H27NO4 B12301401 Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate

Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B12301401
M. Wt: 369.5 g/mol
InChI Key: XFKAPIJUMAIHRA-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is a synthetic organic compound with a complex molecular structure. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 3,5-dimethoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C22H27NO4/c1-4-27-22(24)21-15-23(13-16-8-6-5-7-9-16)14-20(21)17-10-18(25-2)12-19(11-17)26-3/h5-12,20-21H,4,13-15H2,1-3H3

InChI Key

XFKAPIJUMAIHRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1C2=CC(=CC(=C2)OC)OC)CC3=CC=CC=C3

Origin of Product

United States

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